molecular formula C30H48N2O6 B13393471 N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid

N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid

Cat. No.: B13393471
M. Wt: 532.7 g/mol
InChI Key: RYOMDXINFGAENM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6.C12H23N/c1-18(2,3)25-15(20)11-7-10-14(16(21)22)19-17(23)24-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOMDXINFGAENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid typically involves multiple steps. One common method includes the protection of lysine with a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group. The protected lysine is then reacted with dicyclohexylamine to form the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar protection and deprotection strategies. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-Cyclohexylcyclohexanamine

N-Cyclohexylcyclohexanamine (CAS: 102922-72-5) is a secondary amine featuring two cyclohexyl groups attached to a nitrogen atom. It is frequently utilized as a counterion in salt forms of bioactive molecules, such as in the dicyclohexylamine salt of Nα-benzyloxycarbonyl-6-hydroxy-L-norleucine . Its structural rigidity and lipophilic nature make it suitable for stabilizing crystalline complexes in pharmaceutical intermediates.

6-[(2-Methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic Acid

This compound (CAS: 1166394-95-1) is a hexanoic acid derivative with two key functional groups:

  • 6-[(2-Methylpropan-2-yl)oxy]-6-oxo : A tert-butyl ester group at position 6, which enhances solubility in organic solvents and provides acid-labile protection.
  • 2-(Phenylmethoxycarbonylamino): A benzyloxycarbonyl (Cbz) group at position 2, protecting the amine functionality during synthetic processes . The molecule serves as an intermediate in peptide synthesis and enzyme inhibitor development.

Comparison with Structural Analogs

N-Cyclohexylcyclohexanamine vs. Similar Amines

Compound Structure Key Features Applications Reference
N-Cyclohexylcyclohexanamine Cyclohexyl-NH-cyclohexane Lipophilic, stabilizes salts via hydrogen bonding Pharmaceutical counterion, crystallography
Dicyclohexylamine (C₆H₁₁)₂NH Strong base, forms stable salts with carboxylic acids Catalyst, corrosion inhibitor
N-Benzylcyclohexylamine Cyclohexyl-NH-benzyl Aromatic ring enhances π-π interactions Ligand in coordination chemistry N/A

Key Differences :

  • Compared to dicyclohexylamine, it is less basic due to steric hindrance from the bulky cyclohexyl groups .

6-[(2-Methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic Acid vs. Hexanoic Acid Derivatives

Compound Protecting Groups Key Features Applications Reference
Target Compound Cbz (position 2), tert-butyl ester (position 6) Acid-labile ester, base-stable Cbz group Peptide synthesis, enzyme inhibitors
6-(Boc-amino)hexanoic Acid (CAS: 637602) Boc (position 6) Base-labile carbamate protection Solid-phase peptide synthesis
(S)-Fmoc-2-amino-6-(Boc-tert-butoxycarbonylmethyl-amino)-hexanoic Acid Fmoc (position 2), Boc (position 6) Orthogonal protection for sequential deprotection Combinatorial chemistry
6-(Boc-aminooxy)hexanoic Acid Boc-protected aminooxy (position 6) Reacts with aldehydes/ketones to form oximes Bioconjugation, lipid tool development

Key Differences :

  • The tert-butyl ester in the target compound is cleaved under acidic conditions (e.g., TFA), whereas Boc groups require stronger acids (e.g., HCl) .
  • The Cbz group offers hydrogenolysis-based deprotection (H₂/Pd), unlike Fmoc, which is base-sensitive .

N-Cyclohexylcyclohexanamine

  • Synthesis : Often formed via condensation reactions involving cyclohexylamine, as seen in the preparation of N-substituted phenylglyoxamides .
  • Stability : Resists hydrolysis due to steric shielding but may oxidize under harsh conditions.

6-[(2-Methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic Acid

  • Synthesis: Esterification: Introduction of tert-butyl ester via reaction with tert-butanol and a coupling agent (e.g., DCC) . Amine Protection: Cbz group added using benzyl chloroformate .
  • Stability : The tert-butyl ester is stable in basic conditions but hydrolyzes rapidly in acidic media, enabling selective deprotection .

Biological Activity

N-cyclohexylcyclohexanamine; 6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural composition that includes cyclohexane groups, a phenolic component, and a protected amino acid moiety. Its molecular formula is C₁₃H₁₉N₂O₂, with a molecular weight of approximately 225.30 g/mol. It typically appears as a colorless to pale yellow liquid with limited water solubility (approximately 1 g/L at 20°C) .

The primary mechanism of action for N-cyclohexylcyclohexanamine involves its role as a protected amino acid. The presence of the Boc (tert-butyloxycarbonyl) group prevents unwanted reactions during synthesis, allowing the free amino acid to interact with various molecular targets such as enzymes and receptors. This interaction can significantly influence enzyme-substrate dynamics and protein folding .

Antioxidant Properties

Research indicates that N-cyclohexylcyclohexanamine may exhibit antioxidant properties, potentially scavenging free radicals and reactive oxygen species implicated in oxidative stress-related diseases. This suggests a protective role against cellular damage .

Enzyme Interaction

The compound has been studied for its interactions with specific enzymes. For instance, it may bind to certain enzymes, altering their activity and leading to various biological effects. These interactions are crucial for understanding its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityApplications
CyclohexylamineSimple amine structureLimited biological activityUsed in organic synthesis
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium SaltSimilar cyclohexane structureAntioxidant propertiesPharmaceutical applications
N-cyclohexylcyclohexanamine; 6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acidComplex with phenolic componentAntioxidant, enzyme interactionMedicinal chemistry

Case Studies

  • Antioxidant Activity : In vitro studies demonstrated that N-cyclohexylcyclohexanamine significantly reduced oxidative stress markers in cellular models, indicating its potential as an antioxidant .
  • Enzyme Binding Studies : Binding assays showed that the compound interacts with specific enzymes involved in metabolic pathways, suggesting its utility in drug design targeting these enzymes .

Applications

N-cyclohexylcyclohexanamine has potential applications across various fields:

  • Medicinal Chemistry : As a building block for peptide synthesis and other complex organic molecules.
  • Pharmaceutical Development : Investigated for therapeutic properties related to oxidative stress and enzyme modulation.
  • Organic Synthesis : Utilized in the synthesis of Boc-protected derivatives crucial for various synthetic pathways .

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